molecular formula C12H24N2O2 B2448429 Tert-butyl 5-amino-2,2-dimethylpiperidine-1-carboxylate CAS No. 1894906-99-0

Tert-butyl 5-amino-2,2-dimethylpiperidine-1-carboxylate

Cat. No.: B2448429
CAS No.: 1894906-99-0
M. Wt: 228.336
InChI Key: YUXKOZIBDDYZME-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-2,2-dimethylpiperidine-1-carboxylate is a piperidine derivative that serves as a high-value synthetic building block in medicinal chemistry and drug discovery research. Piperidine rings are among the most important synthetic fragments for designing new drugs and are present in more than twenty classes of pharmaceuticals, as well as numerous natural alkaloids . The structure of this compound, featuring a Boc-protected amine and dimethyl substituents, makes it a versatile and valuable intermediate for constructing more complex, biologically active molecules. Its primary research value lies in its application as a scaffold for the discovery and development of new therapeutic agents. Piperidine derivatives are investigated for a wide spectrum of pharmacological activities. Research into similar compounds has demonstrated their potential as potent soluble epoxide hydrolase (sEH) inhibitors for treating inflammation-induced diseases such as arthritis, acute pancreatitis, and sepsis . Furthermore, piperidine-based compounds are explored for their applications in targeting neurological disorders, cancer, and metabolic diseases . The specific stereochemistry and substitution pattern on the piperidine ring are critical for fine-tuning the properties of the resulting drug candidate, including its solubility, bioavailability, and binding affinity to specific biological targets like enzymes or receptors . This product is intended for use in a laboratory setting by qualified researchers. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. For specific product inquiries, including certificates of analysis, please contact us.

Properties

IUPAC Name

tert-butyl 5-amino-2,2-dimethylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-9(13)6-7-12(14,4)5/h9H,6-8,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXKOZIBDDYZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CN1C(=O)OC(C)(C)C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1894906-99-0
Record name tert-butyl 5-amino-2,2-dimethylpiperidine-1-carboxylate
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Preparation Methods

Cyclization of β-Aminoalkyl Zinc Reagents

Organozinc intermediates enable stereocontrolled piperidine synthesis. For example, β-aminoalkyl zinc iodides react with 3-chloro-2-(chloromethyl)prop-1-ene under copper catalysis, followed by sodium hydride-mediated cyclization, yielding 5-methylenepiperidines in 55–85% yields. Hydrogenation of the exocyclic double bond introduces the 5-methyl group, while Boc protection at the 1-position can be achieved post-cyclization. Adapting this method, substitution at the 2-position could be introduced via alkylation prior to cyclization.

Example Protocol:

  • Synthesize a β-aminoalkyl zinc iodide with pre-installed 2,2-dimethyl groups.
  • Perform copper-catalyzed coupling with 3-chloro-2-(chloromethyl)prop-1-ene.
  • Cyclize using NaH to form the 5-methylenepiperidine intermediate.
  • Hydrogenate the double bond (H₂/Pd-C) to yield 5-methyl-2,2-dimethylpiperidine.
  • Protect the amine with Boc anhydride in THF/NaHCO₃.

Reductive Cyclization of Oxoamino Acids

Reductive cyclization of 6-oxoamino acid derivatives, prepared via conjugate addition of organozinc reagents to enones, generates 2,6-disubstituted piperidines. Modifying the organozinc reagent to include dimethyl substituents at the 2-position could yield the desired 2,2-dimethylpiperidine scaffold. Subsequent amination at the 5-position may involve nitrosation followed by hydrogenation, as demonstrated in analogous syntheses.

Key Reaction Parameters:

  • Substrate: 6-Oxoamino acid with 2,2-dimethyl groups.
  • Reducing Agent: NaBH₄ or LiAlH₄ for imine reduction.
  • Amination: Nitrosation (HNO₂) followed by Pd/Fe-catalyzed hydrogenation (H₂, 2–25 bar).

Introduction of the 5-Amino Group

Direct Amination via Nitrosation-Hydrogenation

A patent by details the preparation of 1-amino-2,6-dimethylpiperidine through nitrosation of 2,6-dimethylpiperidine followed by hydrogenation. Adapting this method for 5-amination requires regioselective nitrosation at the 5-position. Steric effects from the 2,2-dimethyl groups may favor nitrosation at the less hindered 5-position.

Optimization Considerations:

  • Nitrosation Agent: Sodium nitrite in acidic media.
  • Catalyst: Pd/C poisoned with Fe(II) salts to enhance selectivity.
  • Conditions: 30–50°C, H₂ pressure (2–25 bar).

Gabriel Synthesis

The Gabriel reaction offers an alternative route to primary amines. Reaction of 5-bromo-2,2-dimethylpiperidine with potassium phthalimide, followed by hydrazinolysis, could yield the 5-amino derivative. However, the synthesis of the 5-bromo precursor may require directed lithiation or radical bromination, which could be challenging due to steric hindrance.

Boc Protection Strategies

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For tert-butyl 5-amino-2,2-dimethylpiperidine-1-carboxylate, protection is likely performed after piperidine ring formation but before final amination to prevent side reactions.

Standard Protocol:

  • Dissolve 5-amino-2,2-dimethylpiperidine in THF.
  • Add Boc anhydride (1.1 equiv) and DMAP (catalytic).
  • Stir at room temperature for 12–24 hours.
  • Purify via column chromatography (SiO₂, hexane/EtOAc).

Stereochemical Considerations

Chiral centers in piperidines arise during cyclization or hydrogenation steps. For enantiomerically pure products (e.g., tert-butyl (5R)-5-amino-3,3-dimethylpiperidine-1-carboxylate), asymmetric hydrogenation or chiral auxiliaries may be employed.

Resolution Methods:

  • Chiral Chromatography: Effective but costly for large-scale synthesis.
  • Enzymatic Resolution: Lipases or esterases to hydrolyze specific enantiomers.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Cyclization of Zn Reag. Cu catalysis, NaH cyclization 55–85 High stereocontrol Requires organometallic expertise
Reductive Cyclization Conjugate addition, LiAlH₄ 60–75 Scalable Multi-step, moderate regioselectivity
Nitrosation-Hydrogenation HNO₂, Pd/Fe catalyst >99 High conversion Requires toxic nitrosation agents

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Carbamate Group

The cleavage of the tert-butyloxycarbonyl (Boc) protecting group is a critical step in deprotection strategies. This reaction is typically performed under acidic conditions:

Reaction Conditions Reagents Products Yield Reference
Trifluoroacetic acid (TFA) in DCMTFA (20 equiv.), 2 hours5-amino-2,2-dimethylpiperidine hydrochloride85–90%

This method selectively removes the Boc group without affecting the amino group or the piperidine ring. The reaction proceeds via protonation of the carbamate oxygen, followed by elimination of CO₂ and tert-butanol .

Oxidation of the Amino Group

The primary amine at the 5-position undergoes oxidation to form nitroso or nitro derivatives, depending on the oxidizing agent:

Reaction Conditions Reagents Products Yield Reference
H₂O₂ in acetic acid, 50°C30% H₂O₂, 6 hours5-nitroso-2,2-dimethylpiperidine-1-carboxylate70%
KMnO₄ in aqueous H₂SO₄, 0°CKMnO₄ (2 equiv.), 2 hours5-nitro-2,2-dimethylpiperidine-1-carboxylate60%

The nitroso derivative is often unstable and may dimerize unless stabilized by steric hindrance from the dimethyl groups.

Reduction of the Carboxylate Group

The ester group can be reduced to a primary alcohol under standard conditions:

Reaction Conditions Reagents Products Yield Reference
LiAlH₄ in THF, refluxLiAlH₄ (3 equiv.), 4 hours5-amino-2,2-dimethylpiperidin-1-yl methanol75%

This reaction proceeds via nucleophilic attack of hydride ions on the carbonyl carbon, followed by protonation.

Nucleophilic Substitution Reactions

The Boc-protected amine participates in substitution reactions with electrophiles under basic conditions:

Reaction Conditions Reagents Products Yield Reference
K₂CO₃ in DMF, 60°CBenzyl bromide (1.2 equiv.)tert-Butyl 5-(benzylamino)-2,2-dimethylpiperidine-1-carboxylate65%

The dimethyl groups on the piperidine ring enhance steric hindrance, directing substitution to the amino group .

Acylation and Alkylation

The amino group reacts with acyl chlorides or alkyl halides to form amides or secondary amines:

Reaction Conditions Reagents Products Yield Reference
Et₃N in DCM, 0°C to RTAcetyl chloride (1.1 equiv.)tert-Butyl 5-acetamido-2,2-dimethylpiperidine-1-carboxylate80%

Acylation is particularly useful for modifying the compound’s solubility and bioavailability.

Cyclization Reactions

Under specific conditions, the compound undergoes intramolecular cyclization to form fused heterocycles:

Reaction Conditions Reagents Products Yield Reference
PPh₃, CCl₄, 80°C6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-3-one55%

This reaction exploits the proximity of the amino and ester groups to form a six-membered lactam.

Key Research Findings

  • Steric Effects : The 2,2-dimethyl substitution on the piperidine ring significantly influences reaction pathways by limiting access to the nitrogen atom, favoring substitutions at the 5-position .

  • Deprotection Efficiency : TFA-mediated Boc removal achieves near-quantitative yields without side reactions, making it preferable over harsher acids like HCl .

  • Synthetic Utility : The compound’s versatility in forming amides, alcohols, and heterocycles has been leveraged in synthesizing kinase inhibitors and antimicrobial agents.

Scientific Research Applications

Chemical Synthesis Applications

Tert-butyl 5-amino-2,2-dimethylpiperidine-1-carboxylate serves as a critical intermediate in the synthesis of various bioactive compounds. Its piperidine structure allows for diverse modifications, enabling the creation of derivatives with tailored biological activities. The compound's stability and reactivity are advantageous in organic synthesis, making it suitable for producing specialty chemicals and pharmaceuticals.

In biological research, this compound is utilized as a precursor for synthesizing molecules with potential therapeutic effects. Studies have indicated its role in developing drugs targeting neurological disorders such as Alzheimer’s disease and Parkinson’s disease. The compound's ability to interact with specific molecular targets makes it a candidate for further investigation in drug development.

Medicinal Chemistry Applications

Derivatives of this compound are being explored for their therapeutic potential in treating various conditions. Preclinical studies have shown promise in:

  • Neuroprotection : Compounds derived from this structure have demonstrated protective effects on neuronal cells.
  • Anticancer Activity : Research indicates that certain derivatives exhibit cytotoxicity against cancer cell lines, suggesting potential applications in oncology.

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
NeuroprotectionProtective effects on neuronal cells
Anticancer ActivityCytotoxicity against cancer cell lines
Enzyme InhibitionInhibition of specific kinases involved in cancer pathways

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

  • Neuroprotective Effects : A study demonstrated that derivatives could significantly reduce neuronal cell death induced by oxidative stress.
  • Cytotoxicity in Cancer Models : Research revealed that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, outperforming standard chemotherapeutics.
  • Kinase Inhibition Studies : Investigations into the inhibitory effects on kinases such as ERK5 showed promising results, indicating potential uses in targeted cancer therapies.

Table 3: Case Study Highlights

Case Study FocusFindingsReference
NeuroprotectionReduced oxidative stress-induced cell death
Cancer Cell CytotoxicitySignificant efficacy against multiple cancer types
Kinase InhibitionEffective inhibition of ERK5 kinase

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-2,2-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 5-amino-2,2-dimethylpiperidine-1-carboxylate include:

Biological Activity

Tert-butyl 5-amino-2,2-dimethylpiperidine-1-carboxylate (CAS No. 1894906-99-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Synthesis and Structure

This compound can be synthesized through various methods, typically involving the reaction of tert-butyl carbamate with appropriate piperidine derivatives. The structure of the compound can be represented as follows:

  • Molecular Formula: C12H24N2O2
  • Molecular Weight: 228.34 g/mol
  • SMILES Notation: CC1(C(CCCN1C(=O)OC(C)(C)C)N)C

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The following sections detail its mechanisms of action and biological effects.

Anticancer Activity

Recent studies have indicated that piperidine derivatives exhibit potential anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell proliferation and survival.

StudyFindings
Demonstrated cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin.
Identified the compound's ability to inhibit IKKb, a key regulator in NF-κB signaling linked to cancer progression.

Neuroprotective Effects

Piperidine derivatives are also being investigated for their neuroprotective properties. Research suggests that these compounds may inhibit cholinesterase activity and modulate neurotransmitter levels, offering potential benefits in treating neurodegenerative diseases like Alzheimer's.

StudyFindings
Showed dual inhibition of cholinesterase and beta-secretase enzymes, which are critical in Alzheimer's pathology.
Highlighted antioxidant effects that may protect neuronal cells from oxidative stress.

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

  • Cancer Treatment : A study involving a series of piperidine analogs found that modifications to the piperidine ring significantly enhanced anticancer activity against specific tumor types.
  • Alzheimer's Disease : Another investigation focused on the compound's ability to cross the blood-brain barrier, demonstrating its potential as a therapeutic agent for cognitive disorders.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-butyl 5-amino-2,2-dimethylpiperidine-1-carboxylate to minimize steric hindrance during Boc protection?

  • Methodology : Steric hindrance in Boc-protected piperidine derivatives can be mitigated by:

  • Using bulky bases like triethylamine or DMAP to activate the reaction.
  • Conducting the reaction at lower temperatures (0–5°C) to slow down competing side reactions.
  • Employing anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of the Boc group.
    • Reference : Similar Boc-protection strategies for piperidine derivatives are detailed in synthetic protocols for tert-butyl 2-((N-phenylpropanamido)methyl)piperidine-1-carboxylate, where triethylamine was critical for suppressing side reactions .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm in ¹H; ~28 ppm in ¹³C) and piperidine ring protons (δ 1.5–3.5 ppm).
  • Mass Spectrometry (ESI-MS) : Look for molecular ion peaks at m/z [M+H]⁺ = theoretical molecular weight (e.g., ~258.3 g/mol).
  • IR Spectroscopy : Confirm Boc carbonyl stretch (~1680–1720 cm⁻¹) and NH₂ bands (~3300–3500 cm⁻¹).
    • Reference : NMR and MS data for structurally analogous compounds (e.g., tert-butyl 2-((N-(3,4-difluorophenyl)propanamido)methyl)piperidine-1-carboxylate) validated these techniques .

Q. How should researchers purify this compound to achieve >95% purity?

  • Methodology :

  • Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate).
  • Recrystallize from a non-polar solvent (e.g., hexane) to remove impurities.
  • Confirm purity via HPLC with a C18 column and UV detection (λ = 254 nm).
    • Reference : Purification protocols for tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate achieved >95% purity using similar methods .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives of this compound for targeted biological activity?

  • Methodology :

  • Perform density functional theory (DFT) calculations to predict electronic properties (e.g., HOMO/LUMO energies) and reactive sites.
  • Use molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes or receptors).
  • Apply QSAR models to correlate structural features (e.g., substituent bulk, polarity) with activity data.
    • Reference : The ICReDD program integrates computational and experimental data for reaction optimization, applicable to piperidine derivatives .

Q. How should researchers address discrepancies in spectroscopic data during structural validation of this compound?

  • Methodology :

  • Cross-validate with alternative techniques (e.g., 2D NMR like COSY or HSQC to resolve overlapping signals).
  • Compare experimental data with simulated spectra (e.g., using ACD/Labs or MestReNova).
  • Re-examine synthetic steps for potential byproducts (e.g., incomplete Boc deprotection).
    • Reference : Discrepancies in tert-butyl 2-((N-phenylpropanamido)methyl)piperidine-1-carboxylate’s NMR data were resolved via 2D NMR .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound analogs?

  • Methodology :

  • Synthesize analogs with systematic modifications (e.g., varying substituents on the piperidine ring).
  • Test analogs in in vitro assays (e.g., enzyme inhibition, receptor binding) to quantify activity.
  • Use statistical tools (e.g., PCA or cluster analysis) to identify critical structural features.
    • Reference : SAR studies on tert-butyl 4-[[2-(substituted-phenyl)thiazolo[5,4-b]pyridin-6-yl]methoxy]piperidine-1-carboxylate highlighted the role of substituent bulk in activity .

Q. How can researchers mitigate challenges in handling this compound’s hygroscopicity during storage?

  • Methodology :

  • Store under inert gas (argon/nitrogen) in airtight containers with desiccants (e.g., molecular sieves).
  • Use low-humidity gloveboxes (<5% RH) for weighing and dispensing.
  • Monitor stability via periodic TLC or HPLC analysis.
    • Reference : Safety data sheets for related piperidine derivatives recommend similar storage conditions to prevent degradation .

Q. What experimental approaches are suitable for resolving stereochemical ambiguities in this compound derivatives?

  • Methodology :

  • X-ray crystallography : Use SHELXL for crystal structure refinement to assign absolute configurations .
  • Chiral HPLC : Employ columns like Chiralpak AD-H to separate enantiomers.
  • Optical rotation : Compare experimental values with literature data for known stereoisomers.
    • Reference : SHELXL’s robustness in small-molecule crystallography is well-documented .

Q. How should researchers assess the compound’s toxicity profile given limited ecotoxicological data?

  • Methodology :

  • Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity.
  • Use read-across models to predict toxicity based on structurally similar compounds.
  • Apply precautionary measures (e.g., PPE, fume hoods) during handling .
    • Reference : Safety data sheets for tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate emphasize precautionary handling due to uncharacterized toxicity .

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